molecular formula C17H21N3O B2783897 N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine CAS No. 1153930-26-7

N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine

Cat. No. B2783897
M. Wt: 283.375
InChI Key: XOZYTEGBRYIMEW-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .


Synthesis Analysis

The synthesis of oxazole derivatives often involves the acylation of an amino compound with an acyl chloride to form an amide, followed by cyclodehydration to form the oxazole ring . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Molecular Structure Analysis

The molecular structure of oxazole consists of a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives are diverse and depend on the substitution pattern of the oxazole ring . These reactions can lead to a wide range of compounds with various biological activities .


Physical And Chemical Properties Analysis

Oxazole is a stable liquid at room temperature with a boiling point of 69 °C . The physical and chemical properties of oxazole derivatives can vary widely depending on their substitution pattern .

Scientific Research Applications

Antiglaucomatous Drug Development

Specific Scientific Field

Ophthalmology and pharmacology.

Experimental Procedures

    Synthesis

    Oxazopt can be synthesized using a diazotization reaction. Two methods have been proposed:

    • Method 2 : Combines cyclization and sulfochlorination in one-pot conditions, reducing stages and acidic waste .

    In Vitro Studies

    • Ki Values : Oxazopt exhibits isoform-selective inhibition:
      • Ki (hCA XII): 8.5 µM .

Results

Oxazopt demonstrated potent inhibition of hCA II, making it a promising candidate for antiglaucomatous drug development. Further studies are needed to evaluate its efficacy and safety in clinical settings .

Antimicrobial Activity

Specific Scientific Field

Microbiology and infectious diseases.

Summary of the Application

Oxazopt exhibits antimicrobial effects against antibiotic-resistant gram-positive bacteria (Enterococcus faecium, Enterococcus faecalis) and gram-negative bacteria (Escherichia coli). It combines the actions of carbapenems (meropenem) and aminoglycosides (gentamicin) to combat bacterial infections .

Experimental Procedures

Results

Oxazopt demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. Its dual mechanism of action makes it a potential candidate for novel anti-infective drugs .

Other Potential Applications

Specific Scientific Field

Various fields, including oncology and epilepsy.

Summary of the Application

Oxazopt’s inhibition of carbonic anhydrases opens avenues for:

Experimental Procedures

Results

While preliminary data suggest oxazopt’s potential, further research is needed to validate its efficacy and safety in these applications .

Safety And Hazards

The safety and hazards associated with oxazole derivatives can vary widely depending on their specific structure. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

The future directions in the field of oxazole derivatives are promising. Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . These compounds have the potential to lead to new therapeutic agents for a variety of medical applications .

properties

IUPAC Name

N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-12-18-17(11-21-12)13-2-4-15(5-3-13)19-16-10-20-8-6-14(16)7-9-20/h2-5,11,14,16,19H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZYTEGBRYIMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)NC3CN4CCC3CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine

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